2-Cyanoethyl benzoate
CAS No.: 5325-95-1
Cat. No.: VC2404692
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5325-95-1 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 2-cyanoethyl benzoate |
| Standard InChI | InChI=1S/C10H9NO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |
| Standard InChI Key | HABHYLALRAEBKY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)OCCC#N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCC#N |
Introduction
Basic Information and Chemical Properties
2-Cyanoethyl benzoate (CAS: 5325-95-1) is an organic compound belonging to the class of benzoates, which are esters derived from benzoic acid. It is also classified as a cyano compound due to the presence of the cyano group (-C≡N). The compound has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol.
Physical and Chemical Properties
The compound features a benzene ring attached to an ester functional group (-COOR) where R represents the cyanoethyl group (-CH2-CH2-C≡N). Its structure provides it with distinct chemical and physical properties:
| Property | Description |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Soluble in organic solvents (ethanol, acetone), insoluble in water |
| Functional Groups | Ester group, cyano group |
| CAS Number | 5325-95-1 |
| IUPAC Name | 2-cyanoethyl benzoate |
The presence of both an ester and a cyano group contributes to the compound's reactivity profile, making it suitable for various chemical transformations.
Synthesis Methods
2-Cyanoethyl benzoate can be synthesized through several methods, with the most common approach involving the esterification of benzoic acid with 2-cyanoethanol or related compounds. The synthesis methods can vary depending on the desired purity and yield requirements.
Esterification Process
The primary synthesis route involves the reaction between benzoic acid and 2-cyanoethanol in the presence of an acid catalyst. This reaction follows standard esterification chemistry:
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Benzoic acid reacts with 2-cyanoethanol (3-hydroxypropanenitrile)
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An acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) facilitates the reaction
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Water is removed as a byproduct to drive the reaction toward completion
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The reaction mixture is purified to obtain the desired 2-cyanoethyl benzoate product
The parameters such as temperature, solvent choice, and reaction time are critical for maximizing product formation while minimizing by-products.
Applications in Organic Synthesis
2-Cyanoethyl benzoate has several important applications in organic synthesis, particularly in the fields of pharmaceutical development and nucleotide chemistry.
Protecting Group in Oligonucleotide Synthesis
One of the primary applications of 2-cyanoethyl benzoate is as a protecting group in organic synthesis, particularly in oligonucleotide synthesis. In this context, it serves to protect hydroxyl functionalities during complex synthetic procedures .
The compound's utility in oligonucleotide synthesis stems from its stability under various reaction conditions and its selective removal under specific conditions without damaging other parts of the molecule. The 2-cyanoethyl group can be readily removed under mild basic conditions, making it an ideal temporary protecting group .
Role in Phosphoramidite Chemistry
In phosphoramidite-based syntheses, 2-cyanoethyl groups are incorporated into various reagents. For example, 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite is commonly used in reactions with diacylglycerol to prepare phosphoramidite reagents . These reagents are crucial in the synthesis of phosphate derivatives and modified nucleotides .
The cyanoethyl protecting group can be cleaved under mild basic conditions, making it compatible with sensitive biomolecules. Primary, secondary, and tertiary amines such as triethylamine and t-butylamine readily remove the cyanoethyl protection from phosphates and phosphorothioates at room temperature .
Chemical Reactivity
The chemical reactivity of 2-cyanoethyl benzoate is primarily determined by its functional groups: the ester linkage and the cyano group.
Reactivity Patterns
2-Cyanoethyl benzoate undergoes several important chemical reactions:
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Nucleophilic attack on the electrophilic carbon atom of the carbonyl group in the ester
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Hydrolysis of the ester group under acidic or basic conditions to yield benzoic acid and 2-cyanoethanol
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The cyano group can undergo reactions typical of nitriles, including reduction to amines and hydrolysis to carboxylic acids
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β-Elimination reactions in the presence of non-nucleophilic strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
This reactivity profile is crucial for its utility in further chemical transformations.
Research Findings in Medicinal Chemistry
Recent studies have highlighted the versatility of 2-cyanoethyl benzoate in various chemical syntheses, particularly in developing compounds with biological activity.
Anticancer Research
One of the significant research findings involves the use of 2-cyanoethyl benzoate as a substrate in the synthesis of quinazolinones, which have shown promising anticancer properties. These quinazolinone derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.
Comparison with Related Compounds
Table 2: Comparison of 2-Cyanoethyl Benzoate with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Differences | Applications |
|---|---|---|---|---|
| 2-Cyanoethyl benzoate | C10H9NO2 | 175.18 g/mol | Contains cyanoethyl group | Protecting group in oligonucleotide synthesis |
| Methyl 2-(2-cyanoethyl)benzoate | C11H11NO2 | 189.21 g/mol | Cyanoethyl group attached to benzene ring | Intermediate in pharmaceutical synthesis |
| 2-(Cyanomethyl)benzoate | C9H6NO2- | 160.15 g/mol | Contains cyanomethyl instead of cyanoethyl | Various organic syntheses |
| Ethyl 2-Cyanobenzoate | C10H9NO2 | 175.18 g/mol | Cyano group directly on benzene ring | Pharmaceutical intermediate |
This comparison demonstrates the structural diversity within this class of compounds and how small modifications can lead to different applications and properties .
Stability and Hazard Profile
Understanding the stability and safety considerations for 2-cyanoethyl benzoate is important for laboratory and industrial applications.
Thermal and Chemical Stability
| Hazard Classification | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion, wash hands after handling |
| H312 | Harmful in contact with skin | Use appropriate gloves and protective clothing |
| H315 | Causes skin irritation | Avoid skin contact |
| H319 | Causes serious eye irritation | Use eye protection |
| H332 | Harmful if inhaled | Use in well-ventilated areas |
| H335 | May cause respiratory irritation | Use respiratory protection if needed |
Appropriate safety measures should be implemented when working with this compound, including the use of personal protective equipment and proper ventilation .
Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of 2-cyanoethyl benzoate.
Spectral Characteristics
The compound exhibits characteristic spectral features that aid in its identification:
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Infrared spectroscopy (IR): Shows characteristic bands for the ester carbonyl group (approximately 1720 cm⁻¹) and the cyano group (approximately 2250 cm⁻¹)
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Nuclear magnetic resonance (NMR) spectroscopy:
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¹H NMR displays signals for aromatic protons of the benzoate group and the methylene protons of the cyanoethyl group
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¹³C NMR shows characteristic peaks for the carbonyl carbon, aromatic carbons, and the cyano carbon
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Mass spectrometry: The molecular ion peak corresponds to the molecular weight of 175.18, with fragmentation patterns typical of benzoate esters and cyano compounds
These spectroscopic properties serve as important tools for quality control and structural confirmation in synthesis and research applications.
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